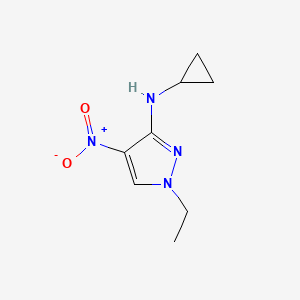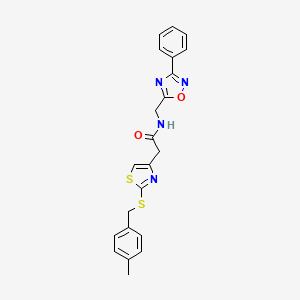methanone CAS No. 923106-19-8](/img/structure/B2737464.png)
[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone, also known as DPT, is a synthetic compound with a wide range of applications in the field of chemistry and biology. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and function of proteins. DPT has also been used as a drug to treat certain types of cancer.
Scientific Research Applications
- One-Bond Formed: Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Photochromism and Fluorescence Switch
The compound has interesting photochromic properties. When irradiated with UV light, it exhibits a strong fluorescence switch and undergoes a reversible transformation from an open-ring isomer to a closed-ring isomer. Additionally, it has been successfully used for optical storage .
Biological Potential
Indole derivatives, including compounds related to our target, have shown promising biological activities. For instance:
- Anti-HIV Activity: Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives with anti-HIV-1 potential .
- Antitumor Effects: Piritrexim, a related compound, inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects in animal studies .
Materials Science and Nanoplatelets
The compound’s derivatives have been utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets. These nanoplatelets show promise as anode materials for lithium-ion batteries. The rate capability of SnS indicates its potential for energy storage applications .
Antiviral Studies
While not directly related to our compound, studies on similar derivatives have explored antiviral properties. For instance, novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrimidin-2-yl)hydrazinyl)benzenesulfonamide derivatives were evaluated for antiviral activity .
Other Applications
properties
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-7-10(2)17-14(16-9)20-8-12(18-19-20)13(21)11-5-3-4-6-15-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMJZKYZNBULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)


![(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2737388.png)
![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2737390.png)

![13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2737393.png)
![N-[[5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2737395.png)


![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)